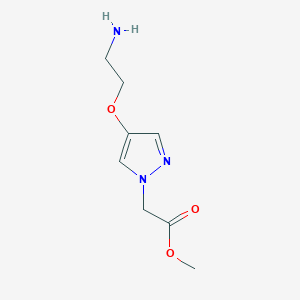

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate

Description

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate is a pyrazole-derived small molecule characterized by a methyl ester group, a pyrazole ring substituted with a 2-aminoethoxy moiety at the 4-position, and an acetamide linker. Its structural features make it relevant for applications in drug discovery, particularly as a precursor for kinase inhibitors or bioactive conjugates .

Properties

Molecular Formula |

C8H13N3O3 |

|---|---|

Molecular Weight |

199.21 g/mol |

IUPAC Name |

methyl 2-[4-(2-aminoethoxy)pyrazol-1-yl]acetate |

InChI |

InChI=1S/C8H13N3O3/c1-13-8(12)6-11-5-7(4-10-11)14-3-2-9/h4-5H,2-3,6,9H2,1H3 |

InChI Key |

SAICQWUIHDHERX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate typically involves the reaction of 2-aminoethanol with a pyrazole derivative, followed by esterification. One common method includes:

Formation of the pyrazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the aminoethoxy group: This step involves the reaction of the pyrazole derivative with 2-aminoethanol, often in the presence of a catalyst.

Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions, where various substituents can replace the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the pyrazole ring.

Major Products Formed:

Oxidation: Oxo derivatives of the aminoethoxy group.

Reduction: Alcohol derivatives of the ester group.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate has been identified as a lead compound for developing new anticancer drugs. Research indicates that compounds with similar pyrazole structures exhibit promising results in inhibiting cancer cell growth. The biological activity of this compound has been explored in various studies, particularly its potential as an anticancer agent. For example, studies have shown that derivatives of pyrazole can inhibit the growth of multiple cancer cell lines, including breast and liver cancers .

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against specific cancer cell lines. For instance, compounds derived from similar pyrazole structures have shown significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate that some derivatives are more potent than established chemotherapeutics like paclitaxel .

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in interaction studies involving binding affinity to various biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound's efficacy as a therapeutic agent.

Interaction Studies

Preliminary studies suggest that this compound interacts with specific protein targets involved in cancer progression. For example, it may inhibit enzymes related to cell proliferation and survival pathways, indicating its potential use in targeted cancer therapies .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally related compounds reveals distinct advantages based on their functional groups:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Methyl 3-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)propanoate | Similar pyrazole structure | Anticancer activity | Propanoate group enhances lipophilicity |

| Ethyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate | Ethyl instead of methyl | Antimicrobial properties | Enhanced solubility due to ethyl group |

| Methyl 4-(2-aminoethoxy)-1H-pyrazole-3-carboxylate | Carboxylate derivative | Anti-inflammatory effects | Carboxylic acid functionality increases polarity |

This table highlights the unique properties of this compound, particularly its potential applications in drug development based on its specific functional groups .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Similarity scores are calculated based on structural overlap with the target compound .

Key Findings:

Functional Group Impact: The 2-aminoethoxy group in the target compound enhances water solubility compared to analogs like Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, which lacks this hydrophilic side chain .

Reactivity and Stability: The chlorosulfonyl variant (CAS 1354952-64-9) exhibits high electrophilicity, making it suitable for Suzuki-Miyaura couplings, unlike the target compound’s aminoethoxy group, which is more nucleophilic . The ethanol-linked analog (948571-47-9) shows reduced stability under acidic conditions due to the labile hydroxyl group .

Biological and Material Applications: Pyridinyl-substituted derivatives (e.g., Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate) are preferred in coordination chemistry due to their metal-binding capacity, whereas the target compound’s aminoethoxy group is more suited for hydrogen-bond-driven interactions in enzyme inhibition .

Biological Activity

Methyl 2-(4-(2-aminoethoxy)-1H-pyrazol-1-yl)acetate, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities, particularly in the context of kinase inhibition and anticancer properties. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₆H₁₁N₃O₂

- Molecular Weight : 171.17 g/mol

- CAS Number : 1193387-88-0

These properties highlight the compound's structure, which is crucial for understanding its interaction with biological targets.

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant inhibitory effects on various kinases. For instance, a study focusing on pyrazole-based kinase inhibitors demonstrated that certain derivatives could selectively inhibit cyclin-dependent kinases (CDKs), leading to G2/M phase cell cycle arrest in cancer cells .

Anticancer Properties

- Cell Cycle Arrest : Research has shown that compounds similar to this compound can induce cell cycle arrest at various concentrations. For example, a compound identified as 43d demonstrated an EC₅₀ of 33 nM against CDK16, leading to significant reductions in cell viability and increased apoptotic markers in treated cells .

- Apoptosis Induction : The inhibition of CDK16 by these compounds was linked to increased rates of apoptosis, characterized by chromatin condensation and nuclear fragmentation. At higher concentrations (10 µM), the rate of pyknosis (a marker of apoptosis) increased significantly .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.